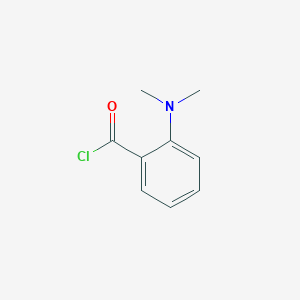

2-(Dimethylamino)benzoyl chloride

描述

Significance of Acyl Chlorides in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the –COCl functional group. ontosight.ai They are among the most reactive derivatives of carboxylic acids, a property that establishes them as pivotal intermediates in a vast array of chemical transformations. ontosight.aisigmaaldrich.com The high reactivity stems from the electronic nature of the functional group; both the oxygen and chlorine atoms are highly electronegative, withdrawing electron density from the carbonyl carbon. This effect makes the carbonyl carbon highly electrophilic and thus susceptible to attack by a wide variety of nucleophiles.

This pronounced electrophilicity allows acyl chlorides to serve as efficient acylating agents, facilitating the introduction of an acyl group (R-C=O) into other molecules. Their utility is demonstrated in the synthesis of numerous other functional groups, including:

Esters: through reaction with alcohols (alcoholysis).

Amides: through reaction with primary or secondary amines (aminolysis). smolecule.com

Acid Anhydrides: through reaction with carboxylate salts. ontosight.ai

Ketones: through Friedel-Crafts acylation or reaction with organometallic reagents like organocuprates.

The versatility and high reactivity of acyl chlorides make them indispensable building blocks in the synthesis of complex organic molecules, including a significant percentage of all pharmaceuticals and agrochemicals. ontosight.aismolecule.com

Unique Aspects of Ortho-Substituted Benzoyl Chlorides

The reactivity of a benzoyl chloride is significantly modulated by the nature and position of substituents on the aromatic ring. In the case of 2-(Dimethylamino)benzoyl chloride, the substituent is a dimethylamino group located at the ortho position, which introduces distinct electronic and steric effects.

Electronic Effects: The dimethylamino group is a powerful electron-donating group through resonance (+M effect), where the lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring. This effect increases the electron density of the ring and can reduce the electrophilicity of the carbonyl carbon, which would typically be expected to decrease reactivity towards nucleophiles.

Steric Effects: The bulky dimethylamino group is positioned directly adjacent to the acyl chloride functional group. This proximity creates significant steric hindrance, which can impede the approach of a nucleophile to the electrophilic carbonyl carbon. smolecule.com This steric crowding can force the acyl chloride group and the dimethylamino group out of the plane of the benzene ring, potentially disrupting the resonance effect described above. smolecule.com Studies on other 2,6-disubstituted benzoyl chlorides have shown they can adopt a perpendicular conformation, which significantly alters reactivity. mdpi.com

The interplay between these electronic and steric factors is complex. While the electron-donating effect might suggest decreased reactivity, research on the isomeric para-(dimethylamino)benzoyl chloride revealed a faster hydrolysis rate compared to electron-withdrawn analogues. reddit.com This was attributed to the reaction proceeding through a dissociative mechanism that forms a positive charge on the carbonyl carbon (an acylium ion-like transition state), which is strongly stabilized by the electron-donating dimethylamino group. reddit.com For this compound, the ortho positioning adds another layer of complexity, where steric hindrance may counteract or modify this electronic stabilization, leading to a unique reactivity profile that is highly dependent on the specific nucleophile and reaction conditions. researchgate.net

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 64109-38-2 | chemsrc.comechemi.com |

| Molecular Formula | C₉H₁₀ClNO | echemi.comsmolecule.com |

| Molecular Weight | 183.63 g/mol | echemi.comsmolecule.com |

| Functional Groups | Acyl Chloride, Tertiary Amine | |

| Typical Reactions | Nucleophilic Acyl Substitution | smolecule.com |

Table 2: Research Findings on Substituted Benzoyl Chlorides

| Finding | Implication for this compound | Reference |

| Electron-donating groups can accelerate solvolysis in polar solvents by stabilizing a dissociative, acylium-like transition state (observed for the para-isomer). | The strong electron-donating dimethylamino group could promote a dissociative reaction pathway, potentially increasing reactivity under certain conditions, despite simple predictions based on ground-state electrophilicity. | reddit.com |

| Steric hindrance from ortho-substituents can force the acyl chloride group out of planarity with the benzene ring. | The bulky ortho-dimethylamino group likely introduces significant steric strain, potentially altering the conformation and modifying the electronic communication between the substituent and the reaction center. | smolecule.commdpi.com |

| Reactions of multifunctional ortho-substituted benzoyl chlorides can be highly selective depending on the nucleophile. | The reactivity of this compound is expected to be highly sensitive to the nature of the attacking nucleophile and the specific reaction conditions due to the complex interplay of steric and electronic factors. | researchgate.net |

Structure

3D Structure

属性

CAS 编号 |

64109-38-2 |

|---|---|

分子式 |

C9H10ClNO |

分子量 |

183.63 g/mol |

IUPAC 名称 |

2-(dimethylamino)benzoyl chloride |

InChI |

InChI=1S/C9H10ClNO/c1-11(2)8-6-4-3-5-7(8)9(10)12/h3-6H,1-2H3 |

InChI 键 |

TWAOVIVEUFBAHK-UHFFFAOYSA-N |

规范 SMILES |

CN(C)C1=CC=CC=C1C(=O)Cl |

产品来源 |

United States |

Synthetic Methodologies for 2 Dimethylamino Benzoyl Chloride

Classical Preparative Routes

The traditional synthesis of 2-(Dimethylamino)benzoyl chloride primarily relies on the conversion of its corresponding carboxylic acid, 2-(dimethylamino)benzoic acid, through chlorination.

Synthesis from Corresponding Carboxylic Acids via Chlorination

The most common and well-established method for preparing this compound is the reaction of 2-(dimethylamino)benzoic acid with a chlorinating agent. smolecule.comorganicchemistrytutor.com Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃) are the most frequently employed reagents for this transformation. organicchemistrytutor.comlibretexts.org

The reaction with thionyl chloride is particularly prevalent due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, simplifying purification. organicchemistrytutor.com The general reaction is as follows:

(CH₃)₂NC₆H₄COOH + SOCl₂ → (CH₃)₂NC₆H₄COCl + SO₂ + HCl

The use of phosphorus pentachloride also yields the desired acyl chloride, with phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. libretexts.org Similarly, phosphorus trichloride can be used, producing phosphorous acid as a byproduct. libretexts.org The choice of chlorinating agent can depend on factors such as reaction conditions, scale, and the desired purity of the final product.

A typical procedure involves treating 2-(dimethylamino)benzoic acid with an excess of the chlorinating agent, often in an inert solvent like toluene. The reaction mixture is then typically heated to ensure complete conversion. After the reaction is complete, the excess chlorinating agent and solvent are removed, often by distillation, to yield the crude this compound, which may be further purified by recrystallization or vacuum distillation.

Alternative Chlorination Reactions in Synthesis

While the direct chlorination of the carboxylic acid is standard, other methods can be considered. For instance, the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a mild and efficient method for converting carboxylic acids to acyl chlorides. This method, known as the Ghosez reaction, often proceeds at room temperature and produces gaseous byproducts (CO, CO₂, and HCl), which simplifies workup.

Another approach involves the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a tertiary amine. This reagent can effectively convert carboxylic acids to their corresponding chlorides under mild conditions.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of green chemistry protocols and flow chemistry techniques for the synthesis of acyl chlorides, including this compound.

Green Chemistry Protocols for Acyl Chloride Derivatizations

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of acyl chloride synthesis, this translates to using less toxic reagents, employing catalytic methods, and minimizing waste.

One green approach involves the use of solid-supported chlorinating agents. These reagents can be easily separated from the reaction mixture by filtration, simplifying purification and reducing the generation of liquid waste.

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or bio-based solvents like Cyrene™, represents a significant advancement. rsc.org For example, a protocol for the synthesis of amides from acid chlorides and primary amines in Cyrene™ has been developed, which minimizes waste and improves molar efficiency. rsc.org

Catalytic methods are also at the forefront of green acyl chloride synthesis. For instance, the use of substoichiometric amounts of thiourea (B124793) additives can mediate the halogenation of alcohols to alkyl chlorides under mild conditions, a reaction that can be conceptually extended to the formation of acyl chlorides from carboxylic acids.

Flow Chemistry Techniques in Acyl Chloride Synthesis

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net The synthesis of acyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for flow chemistry.

In a typical flow setup for acyl chloride synthesis, a solution of the carboxylic acid and the chlorinating agent are pumped through a heated reactor coil. The short residence time in the reactor allows for rapid conversion while minimizing the potential for side reactions and decomposition. The product stream can then be collected and purified in a continuous manner.

Reactivity and Reaction Mechanisms of 2 Dimethylamino Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The dimethylamino group is a strong electron-donating group through resonance, which can decrease the electrophilicity of the carbonyl carbon. However, its position at the ortho position also introduces significant steric hindrance, which can affect the approach of the nucleophile.

Formation of Amides (N-Acylation)

The reaction of 2-(Dimethylamino)benzoyl chloride with primary or secondary amines leads to the formation of the corresponding N-substituted amides. This reaction, a type of aminolysis, follows the general nucleophilic acyl substitution mechanism where the amine acts as the nucleophile.

The general mechanism for N-acylation is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Deprotonation: A base, which can be another molecule of the amine or an added scavenger base like pyridine (B92270) or triethylamine, removes a proton from the nitrogen atom to yield the final, neutral amide product and an ammonium (B1175870) salt.

The ortho-dimethylamino group is expected to have a dual effect on this reaction. Its electron-donating nature may slightly reduce the reactivity of the carbonyl group towards nucleophilic attack. However, the steric bulk of the ortho-substituent can also influence the rate of reaction, potentially hindering the approach of bulky amines.

When reacting this compound with a diamine, a mixture of mono- and di-acylated products is possible. Controlling the selectivity towards mono-acylation is a common challenge in organic synthesis. Several strategies can be employed to favor the formation of the mono-acylated product:

Stoichiometry Control: Using a large excess of the diamine relative to the this compound can statistically favor mono-acylation, as the acyl chloride is more likely to encounter an unreacted diamine molecule.

Slow Addition: Adding the acyl chloride slowly to the solution of the diamine at low temperatures helps to maintain a low concentration of the acylating agent, reducing the likelihood of a second acylation on the initially formed mono-acylated product.

Use of a Protecting Group: Temporarily protecting one of the amino groups in the diamine allows for the selective acylation of the unprotected amine. The protecting group can then be removed to yield the mono-acylated product.

The N-acylation reaction can be catalyzed to improve reaction rates and yields. Common catalysts include tertiary amines and 4-(Dimethylamino)pyridine (DMAP).

Tertiary Amines (e.g., Triethylamine, Pyridine): These bases act as catalysts and as scavengers for the HCl generated during the reaction. As catalysts, they can react with the acyl chloride to form a more reactive acylammonium salt intermediate. This intermediate is then more susceptible to attack by the primary or secondary amine.

4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective acylation catalyst. It functions by reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the starting acyl chloride, leading to a significant rate enhancement.

The ortho-dimethylamino group within the this compound molecule could potentially engage in intramolecular catalysis, although this is less common and would depend on the specific reaction conditions and the conformation of the molecule.

Formation of Esters (O-Acylation)

This compound can react with alcohols and phenols to form the corresponding esters through O-acylation. This reaction also proceeds via the nucleophilic acyl substitution mechanism.

The reaction of this compound with an alcohol (alcoholysis) yields an ester. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. organic-chemistry.org

The general mechanism is analogous to N-acylation:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Elimination: The intermediate collapses, and the chloride ion is eliminated.

Deprotonation: The base removes the proton from the oxygen atom to give the final ester product.

The steric hindrance of the ortho-dimethylamino group is expected to be a significant factor in the acylation of alcohols, potentially leading to lower reaction rates with secondary and tertiary alcohols compared to primary alcohols.

Table 1: Expected Relative Reactivity of Alcohols with this compound

| Alcohol Type | Expected Relative Reactivity | Rationale |

|---|---|---|

| Primary (RCH₂OH) | Highest | Least sterically hindered, allowing easier access for the nucleophilic oxygen to the electrophilic carbonyl carbon. |

| Secondary (R₂CHOH) | Intermediate | Increased steric bulk around the hydroxyl group hinders the approach to the acyl chloride. |

Phenols can also be acylated by this compound to form phenyl esters. Phenols are generally less nucleophilic than alcohols, so the reaction may require more forcing conditions or the use of a more effective catalyst. A common method to enhance the reactivity of phenols is to convert them to their more nucleophilic phenoxide ions by using a base like sodium hydroxide (B78521) (the Schotten-Baumann reaction).

The steric effects of the ortho-dimethylamino group on the benzoyl chloride and any ortho-substituents on the phenol (B47542) will significantly influence the reaction rate.

Regioselectivity and Chemoselectivity Studies

The presence of both a highly activating dimethylamino group and a reactive acyl chloride group on the same molecule raises questions of selectivity in its reactions.

Regioselectivity: In reactions involving electrophilic attack on the aromatic ring, the ortho,para-directing influence of the powerful dimethylamino group would typically dictate the position of substitution. However, the primary site of reaction for this compound is overwhelmingly the acyl chloride moiety, which is a highly reactive electrophilic center. Reactions with nucleophiles will preferentially occur at the carbonyl carbon.

Chemoselectivity: this compound is a versatile reagent for benzoylation, capable of reacting with a variety of nucleophiles. The general order of reactivity for benzoylation is with amines, phenols, and alcohols. Studies on the general use of benzoyl chloride show its utility in the N-benzoylation of amines, O-benzoylation of alcohols, and S-benzoylation of thiols, often facilitated by a base like pyridine to neutralize the HCl byproduct. nih.gov The chemoselectivity is demonstrated in its preferential reaction with more nucleophilic groups. For instance, in a molecule containing both an amino and a hydroxyl group, the more nucleophilic amino group would be expected to react first.

Electrophilic Reactions

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com The mechanism involves the Lewis acid activating the acyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com

However, the use of this compound as the acylating agent in a standard Friedel-Crafts reaction is highly problematic. A significant limitation of the Friedel-Crafts reaction is its failure with substrates containing amino groups (NH₂, NHR, or NR₂). libretexts.org The lone pair of electrons on the nitrogen atom of the dimethylamino group is Lewis basic and will react readily with the Lewis acid catalyst (e.g., AlCl₃). libretexts.org This interaction forms a complex that places a positive charge on the nitrogen, strongly deactivating the entire molecule towards the desired reaction. This deactivation effectively prevents the generation of the necessary acylium ion and subsequent electrophilic aromatic substitution. While some amide-based Friedel-Crafts reactions have been developed using super-strong Brønsted acids, these are not typical conditions and the general rule of thumb is that amino-substituted acyl chlorides are incompatible with standard Friedel-Crafts protocols. nih.gov

Solvolytic Reactions and Mechanistic Investigations

The solvolysis of benzoyl chlorides—their reaction with a solvent that also acts as the nucleophile—has been a subject of extensive mechanistic study. These reactions can proceed through a spectrum of mechanisms, from a bimolecular nucleophilic acyl substitution (similar to an Sₙ2 pathway) to a unimolecular process involving a discrete acylium cation intermediate (an Sₙ1-type mechanism). mdpi.comresearchgate.net

The kinetics of the solvolysis of substituted benzoyl chlorides are highly dependent on both the electronic nature of the substituent and the properties of the solvent. The reaction mechanism can be shifted towards either a unimolecular or bimolecular pathway. rsc.org

Bimolecular Mechanism (Sₙ2-like/Addition-Elimination): This pathway is favored by electron-withdrawing substituents (e.g., nitro) and in more nucleophilic solvents. The reaction proceeds through a tetrahedral intermediate formed by the solvent molecule attacking the carbonyl carbon.

Unimolecular Mechanism (Sₙ1-like): This pathway is favored by strong electron-donating substituents (e.g., methoxy, dimethylamino) and in highly ionizing, weakly nucleophilic solvents (like hexafluoroisopropanol). mdpi.comresearchgate.net The rate-determining step is the dissociation of the chloride ion to form a resonance-stabilized acylium cation, which is then rapidly captured by the solvent.

The effect of a substituent on the reaction rate provides insight into the mechanism. For example, the hydrolysis of p-dimethylaminobenzoyl chloride proceeds via a dissociative transition state that resembles an acylium ion; the strong electron-donating dimethylamino group stabilizes the developing positive charge, leading to a faster reaction rate compared to benzoyl chlorides with electron-withdrawing groups. reddit.com

Table 1: Relative Solvolysis Rates of Substituted Benzoyl Chlorides

| Substituent (para-position) | Electronic Effect | Favored Mechanism in Aqueous Solvents | Relative Rate |

|---|---|---|---|

| -N(CH₃)₂ | Strongly Electron-Donating | Unimolecular (Sₙ1-like) | Fastest |

| -OCH₃ | Strongly Electron-Donating | Unimolecular (Sₙ1-like) | Fast |

| -CH₃ | Electron-Donating | Mixed/Borderline | Moderate |

| -H | Neutral | Bimolecular (Sₙ2-like) | Reference |

| -Cl | Electron-Withdrawing | Bimolecular (Sₙ2-like) | Slow |

| -NO₂ | Strongly Electron-Withdrawing | Bimolecular (Sₙ2-like) | Slowest |

This table provides a qualitative comparison based on established principles of physical organic chemistry. mdpi.comrsc.orgreddit.com

The presence of a substituent at the ortho position relative to the acyl chloride group introduces steric effects in addition to electronic effects. Studies on compounds like 2-methylbenzoyl chloride and 2,6-dimethylbenzoyl chloride show that ortho-substituents can sterically hinder the approach of the nucleophilic solvent to the carbonyl carbon. rsc.orgresearchgate.net This steric hindrance can slow down a bimolecular reaction.

However, an ortho-substituent can also have a profound electronic influence. For this compound, the powerful electron-donating nature of the dimethylamino group is expected to strongly favor a dissociative, Sₙ1-like mechanism by stabilizing the formation of an acylium ion, potentially overriding the rate-slowing steric effects.

A key mechanistic feature for this compound is the potential for intramolecular assistance, also known as neighboring group participation. The ortho-dimethylamino group is perfectly positioned to act as an internal nucleophile.

In this proposed mechanism, the lone pair of electrons on the nitrogen atom can attack the electrophilic carbonyl carbon, displacing the chloride ion in an intramolecular fashion. This process would form a transient, five-membered cyclic intermediate (an acylammonium ion). This intermediate would then be rapidly hydrolyzed by the solvent in a subsequent step. This intramolecular pathway provides a low-energy alternative to direct attack by the solvent, often leading to a significant rate enhancement. This type of anchimeric assistance is a well-documented phenomenon in organic chemistry and is highly likely given the strong nucleophilicity and ideal positioning of the ortho-dimethylamino group.

Influence of Ortho-Substitution on Reaction Mechanisms

Steric Effects on Reaction Pathways

The reactivity of this compound is significantly influenced by the steric hindrance imposed by the ortho-substituted dimethylamino group. This bulky group, positioned adjacent to the carbonyl reaction center, creates a crowded environment that can impact reaction pathways in two primary ways.

Firstly, the steric bulk directly impedes the approach of nucleophiles, such as solvent molecules, to the electrophilic carbonyl carbon. This hindrance slows down reaction pathways that require direct nucleophilic attack, such as a bimolecular Sₙ2 mechanism or the formation of a crowded tetrahedral intermediate in an addition-elimination pathway. Studies on analogously substituted compounds, like 2,6-dimethylbenzoyl chloride, show that severe steric hindrance can disfavor these bimolecular routes, making a unimolecular Sₙ1 mechanism that proceeds through a less-crowded planar acylium ion more favorable. rsc.org

Secondly, a phenomenon known as "steric inhibition of resonance" can occur. stackexchange.com To minimize steric strain between the N-methyl groups and the acyl chloride group, the dimethylamino group may be forced to rotate out of the plane of the benzene (B151609) ring. This twisting reduces the orbital overlap between the nitrogen's lone pair and the ring's π-system, diminishing the group's ability to donate electron density and stabilize a developing positive charge on the carbonyl carbon via resonance. stackexchange.com This effect can destabilize the acylium ion intermediate, potentially decreasing the Sₙ1 reaction rate compared to its non-hindered para-isomer.

Role of Solvent Polarity and Nucleophilicity

The reaction pathway and rate of this compound solvolysis are highly sensitive to the properties of the solvent, specifically its polarity (ionizing power) and nucleophilicity. The mechanism can shift along a spectrum from a bimolecular addition-elimination or Sₙ2 pathway to a unimolecular Sₙ1 pathway depending on these solvent characteristics. mdpi.comresearchgate.net

Solvent Polarity: In solvents with high ionizing power (e.g., aqueous formic acid, hexafluoroisopropanol), the formation of charged intermediates is stabilized. mdpi.comnih.gov For this compound, the electron-donating nature of the dimethylamino group promotes a dissociative, Sₙ1-like mechanism. Polar solvents facilitate the departure of the chloride ion and stabilize the resulting resonance-stabilized acylium cation, thereby accelerating the reaction rate. mdpi.com

Solvent Nucleophilicity: In solvents with higher nucleophilicity but lower polarity (e.g., aqueous acetone, ethanol), the solvent molecule can act as a direct nucleophile, attacking the carbonyl carbon. asianpubs.orguni.edu This favors a bimolecular mechanism, proceeding through a tetrahedral intermediate. researchgate.net However, for the ortho-isomer, this pathway is sterically hindered, making it less favorable compared to isomers where the path of nucleophilic attack is unobstructed.

The interplay between these solvent properties means that a change in the solvent system can induce a change in the dominant reaction mechanism, as summarized in the table below.

| Solvent Type | Dominant Mechanism | Role of Solvent | Effect on this compound |

|---|---|---|---|

| Highly Polar, Weakly Nucleophilic (e.g., 97% HFIP) | Sₙ1 (Dissociative) | Stabilizes acylium ion intermediate | Accelerates reaction by promoting ionization |

| Polar, Nucleophilic (e.g., 80% Ethanol/Water) | Mixed Sₙ1/Sₙ2 | Acts as both ion stabilizer and nucleophile | Competition between pathways; rate is sensitive to both polarity and nucleophilicity |

| Less Polar, More Nucleophilic (e.g., 70% Acetone/Water) | Sₙ2 / Addition-Elimination | Acts as a direct nucleophile | Rate is slowed by steric hindrance to nucleophilic attack |

Identification of Reaction Intermediates

The solvolysis of this compound can proceed through one of two primary reaction intermediates, with the dominant species dictated by the substituent position and solvent conditions.

Acylium Ion: This cationic intermediate, [R-C≡O]⁺, is the hallmark of a dissociative Sₙ1 mechanism. Its formation is favored in polar, weakly nucleophilic solvents and is greatly enhanced by the presence of strong electron-donating groups. mdpi.comnih.gov The dimethylamino group at the ortho position can stabilize the positive charge of the acylium ion through resonance. The existence of such intermediates in the reactions of substituted benzoyl chlorides has been confirmed by trapping experiments. mdpi.comnih.gov

Tetrahedral Intermediate: This intermediate is characteristic of a bimolecular, addition-elimination pathway. It forms when a nucleophile (such as a water or alcohol molecule) attacks the carbonyl carbon, temporarily breaking the C=O double bond. brainly.com This pathway is generally favored in more nucleophilic solvents and for benzoyl chlorides bearing electron-withdrawing substituents. reddit.com For this compound, the formation of this intermediate is sterically hindered by the adjacent dimethylamino group.

The reaction is a competition between these two mechanistic pathways. For this compound, the strong electron-donating ability of the substituent heavily favors the acylium ion pathway, especially in solvents capable of supporting its formation.

Comparative Reactivity Studies of Ortho-, Meta-, and Para-Isomers

A comparison of the solvolysis rates of the ortho-, meta-, and para-isomers of (dimethylamino)benzoyl chloride highlights the critical roles of electronic and steric effects. The relative reactivity generally follows the order: para > ortho > meta .

para-isomer (4-(Dimethylamino)benzoyl chloride): This isomer is typically the most reactive. The dimethylamino group is in an ideal position to stabilize the developing positive charge of the acylium ion intermediate through a powerful resonance effect (+R effect), without any steric hindrance. This electronic stabilization significantly lowers the activation energy for the Sₙ1 pathway, leading to a rapid rate of hydrolysis. reddit.com

ortho-isomer (this compound): The reactivity of this isomer is a compromise between strong electronic stabilization and significant steric hindrance. Like the para isomer, it benefits from resonance stabilization of the acylium ion. However, the proximity of the bulky dimethylamino group to the reaction site introduces steric effects that can impede solvation of the transition state or force the dimethylamino group to twist out of the ring's plane, reducing the stabilizing resonance effect. stackexchange.com Consequently, the ortho isomer is less reactive than the para isomer.

meta-isomer (3-(Dimethylamino)benzoyl chloride): This isomer is the least reactive. From the meta position, the dimethylamino group cannot stabilize the acylium ion intermediate through direct resonance. It can only exert a weaker, electron-withdrawing inductive effect (-I effect) due to the nitrogen's electronegativity. Lacking the potent resonance stabilization of the ortho and para isomers, its rate of solvolysis via a cationic pathway is substantially lower.

The key factors influencing the reactivity of the isomers are summarized in the table below.

| Isomer | Relative Reactivity | Electronic Effect | Steric Effect | Primary Reason for Reactivity |

|---|---|---|---|---|

| para-(Dimethylamino)benzoyl chloride | Highest | Strong +R (Resonance) Stabilization | None | Maximum electronic stabilization with no steric hindrance. |

| ortho-(Dimethylamino)benzoyl chloride | Intermediate | Strong +R (Resonance) Stabilization | High | Electronic stabilization is counteracted by steric hindrance. |

| meta-(Dimethylamino)benzoyl chloride | Lowest | Weak -I (Inductive) Effect | None | Lacks resonance stabilization for the cationic intermediate. |

Applications of 2 Dimethylamino Benzoyl Chloride in Advanced Organic Synthesis

Building Block in Complex Molecular Architectures

The dual functionality of 2-(Dimethylamino)benzoyl chloride makes it a valuable component in the synthesis of intricate molecular frameworks. It serves as a foundational piece in the construction of pharmaceuticals, specialized organic materials, and heterocyclic systems.

Synthesis of Pharmaceutical Intermediates and Lead Compounds

In the realm of medicinal chemistry, the design and synthesis of novel building blocks are crucial for accelerating drug discovery projects. csmres.co.uk Building blocks like this compound are employed to functionalize drug-like compounds, which aids in exploring the structure-activity relationship (SAR) and fine-tuning physicochemical properties such as solubility and metabolic stability. lifechemicals.com The synthesis of active pharmaceutical ingredients (APIs) often involves the use of such intermediates. beilstein-journals.org For instance, the related compound 2-dimethylaminoethyl chloride hydrochloride is a known intermediate in the production of antihistamines. google.comgoogle.com The benzoyl chloride moiety, in a general sense, is used in derivatization to create a wide range of neurologically relevant compounds for analysis. nih.govnih.gov The strategic use of well-designed building blocks can significantly improve the quality of candidate drugs. csmres.co.uk

The synthesis of various pharmaceuticals relies on intermediates that can be derived from or are analogous to this compound. For example, 2-(dimethylamino)ethylchloride hydrochloride is used in the synthesis of 2-(2-dimethylaminoethylthio)-5-benzyl-benzimidazole dihydrochloride. prepchem.com The production of local anesthetics and antihistamines also involves intermediates derived from similar benzoyl chlorides. ontosight.ai

Derivatization for Specialized Organic Compounds

This compound and its isomers are utilized as derivatizing agents for various analytical and synthetic purposes. The related 4-(Dimethylamino)benzoyl chloride is used as a derivatization reagent in High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comsigmaaldrich.com This process involves reacting the analyte with the benzoyl chloride to form a derivative that is more easily detected or separated. Benzoyl chloride itself is a widely applicable derivatizing agent for primary and secondary amines, phenols, and thiols. nih.govnih.gov

In one specific application, 4-(Dimethylamino)benzoyl chloride is used in the synthesis of 6-O-(4-(Dimethylamino)benzoyl)curdlan (DABz-Cur), highlighting its role in modifying polysaccharides. sigmaaldrich.comsigmaaldrich.com This modification introduces the dimethylaminobenzoyl group, which can alter the properties of the original molecule. The reactivity of the acyl chloride functional group is key to these derivatization reactions. sigmaaldrich.com

Precursors for Heterocyclic Systems

Heterocyclic compounds are a cornerstone of many biologically active molecules and functional materials. frontiersin.org Acyl chlorides, including this compound, are valuable precursors for synthesizing these ring systems. For example, substituted benzoyl chlorides can be reacted with 2-aminothiobenzamide to form 2-benzoyl-aminothiobenzamides, which can then undergo ring closure to produce quinazoline-4-thiones. nih.gov

The synthesis of various heterocyclic systems often begins with a reactive starting material that can undergo cyclization reactions. For instance, 2-acetylbenzimidazole (B97921) can be converted into several heterocyclic systems like 1,2,3-selenadiazoles and 1,2,3-thiadiazoles. nih.gov While not a direct example using this compound, it illustrates the general strategy of using a substituted benzene (B151609) derivative to construct complex heterocyclic frameworks. The reaction of 2-(chloroseleno)benzoyl chloride with various nucleophiles to form selenenylated and acylated products further demonstrates the utility of substituted benzoyl chlorides in creating diverse heterocyclic structures. researchgate.net

Functionalization in Material Science

The reactivity of this compound also extends to the field of material science, where it is used to modify the properties of polymers and surfaces.

Modification of Polymeric Materials

The chemical modification of polymers is a key strategy for tailoring their properties for specific applications. Poly(vinyl chloride) (PVC), for example, can be modified through nucleophilic substitution of its chlorine atoms, which allows for the introduction of new functional groups. researchgate.net While direct use of this compound for PVC modification is not widely documented, the principle of using reactive molecules to alter polymer properties is well-established. For instance, benzoyl peroxide is a common initiator for the polymerization of plastics like polyester (B1180765) and poly(methyl methacrylate) (PMMA). wikipedia.org

Graft polymerization is another technique where monomers are attached to a polymer backbone. Copolymers based on 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) are used in various applications, including gene transfer. nih.gov The synthesis of densely grafted copolymers can be achieved using techniques like atom transfer radical polymerization (ATRP), where a macroinitiator backbone is used to grow polymer side chains. researchgate.net The modification of polymers can also be achieved post-polymerization, as demonstrated by the functionalization of poly(2-vinyl-4,4-dimethyl azlactone) with drug molecules. nih.gov

Surface Functionalization Applications

Modifying surfaces with thin layers of organic molecules can dramatically alter their properties, such as wettability, adhesion, and biocompatibility. Benzoyl chloride treatment has been used to modify the surface of natural fibers, like date palm fibers, to improve their adhesion within a polymer composite. nih.gov This treatment can reduce the hydrophilicity of the fibers, making them more compatible with hydrophobic polymer matrices. nih.gov

The self-assembly of polymer-grafted nanoparticles is another area where surface functionalization is critical. For example, polymer-grafted metal-organic framework (MOF) particles can self-assemble at an air-water interface to form monolayers. escholarship.org The properties of these self-assembled materials are influenced by the polymer used for grafting. escholarship.org In a related context, stimuli-responsive polymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) can be used to create surfaces that change their properties in response to environmental cues like pH or temperature. mdpi.com

Advanced Reaction Methodologies and Process Intensification

Continuous Flow Chemistry Applications

Continuous flow chemistry, where reactants are pumped through a network of tubes or channels, has emerged as a transformative technology in chemical synthesis. rsc.org Its inherent advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents safely, make it highly suitable for reactions involving acyl chlorides. researchgate.netalmacgroup.com The small reactor volumes and high surface-area-to-volume ratios allow for rapid heating and cooling, enabling reaction conditions that are often inaccessible in conventional batch reactors. mit.eduwiley.com This technology facilitates the seamless integration of multiple synthetic steps, purification, and analysis into a single, automated process. unimi.it

For instance, the synthesis of intermediates for floxacin-based drugs has been successfully demonstrated in continuous flow, involving the in situ formation of a related compound, 2,4-dichloro-5-fluorobenzoyl chloride, from its corresponding carboxylic acid. researchgate.netresearchgate.net This process highlights the capability of flow systems to generate and immediately use reactive acyl chlorides, minimizing decomposition and side reactions. researchgate.net Similarly, multi-step flow syntheses, such as the preparation of the drug Imatinib, have utilized substituted benzoyl chlorides as starting materials, showcasing the modularity and efficiency of this approach for constructing complex molecules. mdpi.com

One of the primary advantages of continuous flow technology is the exceptional level of control over reaction parameters such as temperature, pressure, stoichiometry, and residence time. rsc.org This precise control directly translates to improved reaction selectivity and reproducibility. In flow reactors, mixing occurs rapidly through diffusion in laminar flow regimes, ensuring a homogeneous reaction environment and minimizing the formation of byproducts that can arise from concentration gradients in large batch reactors. researchgate.net

This enhanced control is particularly crucial for chemoselectivity when a molecule contains multiple reactive sites. A study on the synthesis of m-sulfamoylbenzamide analogues starting from m-(chlorosulfonyl)benzoyl chloride, a molecule with two different reactive acyl chloride groups, demonstrated this benefit. beilstein-journals.org In batch processing, achieving selective reaction at one site without the other reacting is challenging. However, the continuous flow process resulted in a significant increase in chemoselectivity (94%) compared to the batch reaction (80%), even at higher temperatures and without the need for a catalyst. beilstein-journals.org This improvement is attributed to the superior mixing and precise temperature control that prevents the less reactive sulfonyl chloride group from reacting. beilstein-journals.org This principle is directly applicable to reactions with 2-(Dimethylamino)benzoyl chloride, where precise control can prevent side reactions involving the dimethylamino group or ensure high selectivity in acylation reactions with multifunctional nucleophiles.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Average Chemoselectivity | 80% | 94% |

| Catalyst Required | Yes | No |

| Temperature Control | Less Precise | Highly Precise |

| Mixing | Dependent on stirring efficiency | Rapid and highly efficient (micromixing) |

Acylation reactions with acyl chlorides are often highly exothermic. In large-scale batch reactors, the inefficient dissipation of heat can lead to temperature spikes, causing solvent boiling, side reactions, product degradation, and potential thermal runaway events. wiley.com Continuous flow reactors, with their high surface-area-to-volume ratio, provide vastly superior heat transfer, allowing for the safe and controlled execution of highly exothermic processes. wiley.comwiley-vch.de Any heat generated is quickly dissipated into the reactor walls, maintaining a stable and uniform temperature profile throughout the reaction. wiley.com

Furthermore, flow chemistry is ideal for handling unstable or hazardous intermediates. nih.gov Acyl chlorides can be generated in situ from more stable precursors (like carboxylic acids) and consumed in a subsequent step within the same continuous stream, a process known as telescoping. researchgate.netresearchgate.netnih.gov This approach avoids the isolation, storage, and handling of the reactive intermediate, significantly improving process safety. For example, the Curtius rearrangement has been performed in flow by generating the unstable benzoyl azide (B81097) from benzoyl chloride and immediately converting it to the isocyanate, which is then trapped by a nucleophile. nih.gov This strategy minimizes the accumulation of the potentially explosive azide intermediate, a significant safety concern in batch processing. nih.gov This principle is directly relevant to this compound, which can be generated and used on-demand in a flow system to enhance the safety and efficiency of synthetic sequences.

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions. Unlike conventional heating methods that rely on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. nih.govsemanticscholar.org

While specific literature on the microwave-assisted synthesis using this compound is limited, the principles of MAOS can be applied to its reactions. For example, the synthesis of various heterocyclic compounds, such as benzimidazoles, has been significantly accelerated using microwave irradiation. nih.gov In one study, a multi-step synthesis of 2-(arylamino)benzimidazoles was completed in minutes under microwave conditions, a process that would typically require much longer times conventionally. nih.gov Similarly, the final step in synthesizing N-benzylamide non-steroidal anti-inflammatory drug (NSAID) conjugates was achieved via a microwave-assisted substitution reaction. nih.gov

However, it is important to note that not all reactions are suitable for MAOS. For instance, the synthesis of benzotriazole-5-carbonyl chloride from its carboxylic acid using thionyl chloride was not possible under microwave irradiation, as thionyl chloride is not amenable to this heating method. nih.gov This suggests that the preparation of this compound itself might be better suited to other methods, but its subsequent acylation reactions could be significantly enhanced by microwave energy.

| Synthesis Step | Conventional Method Time | Microwave-Assisted Method Time |

|---|---|---|

| Intermediate Synthesis | 3-6 hours | 5-10 minutes |

| Overall Benefit | Long reaction times | Drastic reduction in time, higher yields |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-(Dimethylamino)benzoyl chloride. These methods allow for the prediction of molecular geometries, electronic structures, and reactivity indices, offering a molecular-level rationale for its chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and properties of molecules like this compound. While specific DFT studies on this exact molecule are not abundant in the literature, extensive research on related compounds, such as other substituted benzoyl chlorides and molecules containing the dimethylamino group, provides a solid framework for understanding its characteristics. rsc.orgikprress.orgresearchgate.net

DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and compute various molecular properties. rsc.org For this compound, the presence of the electron-donating dimethylamino group at the ortho position is expected to significantly influence the electron distribution in the benzene (B151609) ring and on the carbonyl group. This, in turn, affects the molecule's reactivity.

Key properties calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and hyperconjugative interactions within the molecule.

In a related compound, 2-(dimethylamino)ethyl chloride, DFT calculations have shown that the dimethylamino substituent causes a stabilization of the transition state in elimination reactions through electron delocalization. researchgate.net Similar effects can be anticipated for this compound, where the dimethylamino group can influence the reactivity of the benzoyl chloride moiety.

Ab Initio Calculations of Energetic Profiles

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine the energetic profiles of reactions involving this compound. These calculations are crucial for understanding reaction mechanisms and kinetics.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide accurate calculations of properties like heterolytic bond dissociation energies (HBDEs). For instance, studies on various substituted benzoyl chlorides have used ab initio calculations to correlate HBDEs with solvolysis rates. nih.govmdpi.com The HBDE for the C-Cl bond in this compound would be a key parameter in assessing its propensity to form a benzoyl cation.

The energetic profile of a reaction, including the energies of reactants, transition states, and products, can be mapped out. This allows for the determination of activation energies, which are critical for predicting reaction rates. For example, in the solvolysis of benzoyl chlorides, ab initio calculations help to elucidate the S_N1-S_N2 mechanistic spectrum. nih.govmdpi.com The electron-donating dimethylamino group in the ortho position is expected to stabilize a potential cationic intermediate, thereby influencing the reaction pathway and energetics.

Mechanistic Modeling of Transition States and Intermediates

The elucidation of reaction mechanisms requires the identification and characterization of transition states and intermediates. Computational modeling is a powerful tool for this purpose, providing detailed structural and energetic information that is often difficult to obtain experimentally.

For reactions involving this compound, such as nucleophilic acyl substitution, computational methods can locate the transition state structure. The geometry of the transition state reveals the concertedness of bond-breaking and bond-forming processes. For example, in the hydrolysis of benzyl (B1604629) chlorides, DFT computations have been used to characterize the transition states and distinguish between S_N1 and S_N2 pathways. researchgate.net

The reaction of this compound with a nucleophile would proceed through a tetrahedral intermediate. Computational modeling can determine the stability of this intermediate and the barriers for its formation and breakdown. The presence of the ortho-dimethylamino group can provide anchimeric assistance, where the nitrogen atom participates in the reaction, potentially stabilizing the transition state and influencing the stereochemical outcome. While direct modeling for this specific compound is limited, studies on related systems, such as the reactions of 1,2-dimethylimidazoline with benzoyl chlorides, highlight the complexity of pathways and the formation of various intermediates. chemsrc.com

Structure-Reactivity Relationship Analysis

Understanding the relationship between the structure of a molecule and its reactivity is a cornerstone of organic chemistry. For this compound, the position and electronic nature of the dimethylamino group are key determinants of its reactivity compared to other substituted benzoyl chlorides.

Quantitative Structure-Activity Relationship (QSAR) studies on related compounds, such as benzoylaminobenzoic acid derivatives, have shown that electronic and steric parameters significantly influence their biological activity. rsc.orgnih.gov Although not directly about reactivity in synthesis, these studies underscore the importance of molecular descriptors in predicting chemical behavior.

For this compound, the strong electron-donating character of the dimethylamino group via resonance increases the electron density on the carbonyl carbon, which might be expected to decrease its reactivity towards nucleophiles compared to unsubstituted benzoyl chloride. However, the ortho-positioning of this group can also lead to steric hindrance and potential intramolecular catalysis or anchimeric assistance, complicating simple electronic predictions.

A study on the solvolysis of p-substituted benzoyl chlorides demonstrated that electron-donating groups can favor a cationic reaction channel (S_N1-like). nih.gov The dimethylamino group, being a powerful electron-donating group, would strongly favor such a pathway. The correlation of reaction rates with substituent constants (e.g., Hammett parameters) is a classic approach to analyzing structure-reactivity relationships. A combined experimental and theoretical study on the reaction of substituted benzoyl chlorides with ammonium (B1175870) thiocyanate (B1210189) found a large positive Hammett ρ value, indicating the development of negative charge in the transition state. ikprress.org

Solvent Effects Modeling in Reaction Kinetics

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational modeling of solvent effects is therefore essential for a complete understanding of the reactivity of this compound in different environments.

Solvent effects can be modeled using either implicit or explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of solvent molecules in the calculation. This is computationally more demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. nih.gov

The choice of solvent can alter the relative energies of reactants, transition states, and products. For a reaction involving a charged intermediate, such as the formation of a benzoyl cation from this compound, a polar solvent would be expected to stabilize the intermediate and accelerate the reaction. nih.gov

Recent advancements have seen the use of machine learning models trained on quantum chemistry data to predict solvent effects on reaction rates with high accuracy and speed. rsc.org These models can be powerful tools for solvent screening in process development. The development of accurate predictive models for solvent effects on reaction kinetics is an active area of research, with statistical optimality criteria being used to select the most informative computational experiments. rsc.org

For the reactions of this compound, a careful consideration of the solvent is crucial, as it can dictate the operative reaction mechanism, for instance, by favoring an S_N1-like pathway in polar, non-nucleophilic solvents or a nucleophilic addition-elimination pathway in more nucleophilic media.

常见问题

What are the established synthetic routes for 2-(Dimethylamino)benzoyl chloride, and what are their respective yields under optimized conditions?

Answer:

this compound is synthesized via two primary routes:

Dimethylamination of benzoyl chloride derivatives : Reacting benzoyl chloride with dimethylformamide (DMF) at 150°C under anhydrous conditions yields the product in up to 97% efficiency. This method leverages DMF as both solvent and dimethylamine source .

Acylation of 3-(Dimethylamino)benzoic acid : Treating 3-(Dimethylamino)benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) introduces the acyl chloride group. Yields typically exceed 85% when moisture is strictly excluded .

How can researchers optimize the reaction conditions for the acylation of sterically hindered amines using this compound?

Answer:

Optimization strategies include:

- Solvent selection : Use low-polarity solvents (e.g., dichloromethane) to reduce steric hindrance.

- Temperature control : Maintain 0–25°C to balance reaction rate and side-product formation.

- Stoichiometry : Employ 1.2–2.0 equivalents of the acyl chloride to ensure complete reaction.

- Monitoring : Utilize TLC or in-situ IR spectroscopy to track reaction progress and adjust conditions dynamically .

What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, sealed goggles, and a lab coat.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl vapors.

- Spill management : Neutralize spills with sodium bicarbonate immediately.

- Waste disposal : Segregate hydrolyzed waste (e.g., benzoic acid derivatives) and treat as hazardous .

How does this compound compare to other benzoyl chloride derivatives in terms of reactivity toward nucleophilic substitution?

Answer:

The dimethylamino group at the ortho position enhances electrophilicity via resonance, accelerating acylation by 3–5× compared to unsubstituted benzoyl chloride. However, steric hindrance from the dimethyl group can slow reactions with bulky nucleophiles. Comparative kinetic data are summarized below:

| Nucleophile | Relative Rate (vs. Benzoyl Chloride) |

|---|---|

| Primary amines | 3.5× |

| Secondary amines | 2.0× |

| Alcohols | 1.8× |

What analytical techniques are most effective for characterizing this compound and its reaction byproducts?

Answer:

- LC-MS : Detects derivatized products (e.g., estradiol conjugates) with high sensitivity using ESI ionization .

- NMR : ¹H NMR shows characteristic peaks at δ 2.8–3.1 ppm (N-CH₃) and δ 7.3–8.1 ppm (aromatic protons).

- FTIR : Strong carbonyl stretch at ~1770 cm⁻¹ and N-CH₃ vibrations at ~2800 cm⁻¹ .

What are the common side reactions observed during the synthesis of this compound, and how can they be mitigated?

Answer:

- Hydrolysis : Forms 3-(Dimethylamino)benzoic acid. Mitigation: Use anhydrous solvents (e.g., dry DCM) and molecular sieves.

- N-Methylation : Occurs with excess DMF. Mitigation: Control reaction time (<6 hours) and temperature (<160°C) .

How can researchers resolve contradictions in reported yields for the dimethylamination of benzoyl chloride derivatives?

Answer:

Discrepancies arise from:

- DMF purity : Use freshly distilled DMF to avoid moisture.

- Heating method : Oil baths provide more consistent heating than microwaves.

- Workup : Quench reactions with ice-water to isolate products before side reactions occur .

What are the storage recommendations for this compound to ensure long-term stability?

Answer:

- Store in amber glass bottles under argon at –20°C.

- Add molecular sieves (3Å) to absorb moisture.

- Conduct purity checks via titration or NMR every 6 months .

In mechanistic studies, how does the dimethylamino group influence the electronic properties of the benzoyl chloride moiety?

Answer:

- Resonance effects : The dimethylamino group donates electrons, slightly reducing carbonyl electrophilicity.

- Steric effects : The ortho position creates steric hindrance, altering reaction pathways in crowded environments. DFT calculations confirm these electronic and spatial interactions .

What strategies are employed to enhance the solubility of this compound in polar aprotic solvents for peptide coupling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。